3-(Difluoroacetyl)chromone
Description
Contextualization of Fluorinated Chromone (B188151) Derivatives in Organic and Medicinal Chemistry
Chromones, which are benzopyran-4-one derivatives, and their fluorinated counterparts are recognized as privileged structures in medicinal chemistry. ijrpc.comnih.govcore.ac.uk This designation stems from their recurring presence in a wide array of pharmacologically active compounds. ijrpc.comijrar.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.org This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved bioavailability, making fluorinated compounds highly sought after in drug discovery. acs.org
Fluorinated chromones, in particular, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. ijrpc.comnih.govijrar.org The strategic placement of fluorine atoms on the chromone ring can lead to compounds with potent and selective therapeutic effects. For instance, certain fluorinated chromones have been investigated as kinase inhibitors and have shown potential in treating neurodegenerative diseases and diabetes. ijrpc.comdergipark.org.tr
Significance of the 3-(Difluoroacetyl)chromone Scaffold as a Research Subject
The this compound scaffold is of particular importance due to the reactive nature of the difluoroacetyl group. This group serves as a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular frameworks. The electron-withdrawing nature of the difluoroacetyl group also influences the reactivity of the chromone ring system, opening up unique avenues for synthetic exploration.
Research has shown that the 3-(polyhaloacyl)chromone moiety, including the difluoroacetyl derivative, is a key intermediate in the synthesis of various heterocyclic compounds. molaid.comthieme-connect.com The reactions of these compounds with different nucleophiles, such as amines, have been a subject of study, leading to the formation of novel and potentially bioactive molecules. molaid.com
Overview of Key Research Areas Pertaining to this compound
The research surrounding this compound is multifaceted, with significant efforts directed towards its synthesis and its application as a precursor in the construction of more complex molecules. One of the key research areas involves its use in domino reactions, where a series of bond-forming events occur in a single synthetic operation. For example, 3-(trifluoroacetyl)thiochromone, a related compound, has been shown to react with 1,3-bis(silyloxy)-1,3-butadienes in a 1,4-addition and subsequent aldol (B89426) reaction to produce complex products with high diastereoselectivity. beilstein-journals.org
Furthermore, recent advancements have focused on the use of visible-light-triggered reactions involving chromone derivatives. In one study, a visible-light-induced difluoroacetylation/cyclization of chromone-tethered alkenes was developed. researchgate.netnih.govacs.org This method utilizes bromodifluoroacetamides or bromodifluoroacetates as radical precursors to generate a range of functionalized tetrahydroxanthone products in good yields. researchgate.netnih.govacs.org This approach highlights the potential of this compound and related structures in photoredox catalysis for the synthesis of complex, biologically relevant scaffolds. researchgate.net
The synthesis of fluorinated chromones, in general, has been an active area of research. Methods for introducing fluorine into the chromone nucleus include direct fluorination using elemental fluorine, as well as cyclization reactions of fluorinated precursors. acs.orgacs.org For example, 3-fluorochromones can be synthesized through the cyclization of enamino ketones in the presence of an electrophilic fluorinating agent like Selectfluor. organic-chemistry.org Another approach involves the synthesis of 3-(trifluoromethyl)chromones from o-hydroxyphenyl enaminones through a tandem C-H trifluoromethylation and chromone annulation reaction. rsc.org These synthetic strategies provide access to a diverse range of fluorinated chromone derivatives for further investigation.
Table 1: Key Research Findings Related to this compound and its Analogs
| Research Area | Key Finding | Reference |
| Domino Reactions | 3-(Trifluoroacetyl)thiochromone undergoes diastereoselective 1,4-addition and aldol reaction with 1,3-bis(silyloxy)-1,3-butadienes. | beilstein-journals.org |
| Photoredox Catalysis | Visible-light-triggered difluoroacetylation/cyclization of chromone-tethered alkenes yields functionalized tetrahydroxanthones. | researchgate.netnih.govacs.org |
| Synthesis of Fluorinated Chromones | 3-Fluorochromones can be synthesized from enamino ketones using Selectfluor. | organic-chemistry.org |
| Synthesis of Trifluoromethylated Chromones | 3-(Trifluoromethyl)chromones can be prepared from o-hydroxyphenyl enaminones via a tandem C-H trifluoromethylation and annulation. | rsc.org |
| Synthesis of 3-(Polyhaloacyl)chromones | The reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate (B1210297) yields 3-(polyhaloacyl)chromones. | thieme-connect.com |
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoroacetyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-11(13)10(15)7-5-16-8-4-2-1-3-6(8)9(7)14/h1-5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSSEOMNEWDODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Difluoroacetyl Chromone and Its Derivatives
Classical Synthetic Approaches to the Chromone (B188151) Core with C3-Difluoroacetylation
Classical methods for the synthesis of functionalized chromones often rely on multi-step procedures involving harsh conditions. These foundational techniques have been pivotal in accessing the chromone core and enabling its subsequent functionalization.
Vilsmeier-Haack Reaction-Based Syntheses
The Vilsmeier-Haack reaction is a versatile and widely used classical method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org In the context of chromone synthesis, it is one of the most suitable and direct routes for preparing 3-formylchromones, which are key precursors for more complex derivatives. researchgate.net The reaction typically involves treating substituted 2-hydroxyacetophenones with a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). iaamonline.orgwikipedia.org
The mechanism proceeds through a double formylation of the 2-hydroxyacetophenone (B1195853) followed by a cyclization with concomitant dehydration to yield the 3-formylchromone structure. researchgate.net This method is valued for its efficiency and the direct installation of a carbonyl group at the C3 position. While this reaction classically yields a formyl group (-CHO), its principles form the basis for introducing acyl functionalities. The resulting 3-formylchromone is a critical intermediate that can be subjected to further modifications to install a difluoroacetyl group, although direct difluoroacetylation via a Vilsmeier-Haack type reagent is not commonly reported.
Syntheses Utilizing Diethoxymethyl Acetate (B1210297)
A convenient, one-step classical synthesis for 3-(polyhaloacyl)chromones has been developed utilizing diethoxymethyl acetate as a key reagent. capes.gov.brthieme-connect.com This method provides a direct pathway to the target compounds from readily available starting materials. The reaction involves heating 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with diethoxymethyl acetate at elevated temperatures (140–150 °C) for a short duration of 15 minutes, resulting in good yields of the corresponding 3-(polyhaloacyl)chromones. capes.gov.brthieme-connect.com
This approach is notable for its operational simplicity and the use of commercially available reagents. thieme-connect.com It presents a valuable alternative to other multi-step or lower-yielding classical methods for accessing C3-acylated chromones, particularly those bearing polyhalogenated substituents like the difluoroacetyl group. thieme-connect.com
Modern and Sustainable Synthetic Strategies
Recent advancements in synthetic organic chemistry have focused on developing more sustainable, efficient, and milder reaction conditions. These modern strategies often employ photocatalysis, electrochemistry, or transition-metal-free pathways to achieve novel transformations.
Visible-Light-Mediated Photocatalytic Difluoroacetylation and Cyclization Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling a variety of challenging chemical transformations. In the context of chromone functionalization, this strategy has been successfully applied to achieve difluoroacetylation and subsequent cyclization.
One prominent study demonstrated a radical cyclization of chromone-tethered alkenes under photoredox conditions. nih.govacs.org This reaction utilizes bromodifluoroacetamides or bromodifluoroacetates as the source of the difluoroacetyl radical. nih.gov The process is initiated by a photocatalyst, such as fac-Ir(ppy)₃ or an organic catalyst like 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene (4CzIPN), which, upon irradiation with visible light, generates the key difluoroacetate (B1230586) radical. nih.govresearchgate.net This radical then engages in a cyclization cascade with the chromone derivative, leading to complex products like functionalized tetrahydroxanthones in yields up to 85%. nih.govacs.org This methodology highlights a modern approach to forming C-C bonds and introducing the difluoroacetyl group onto a chromone-related scaffold. nih.gov
| Photocatalyst | Difluoroacetyl Source | Base | Light Source | Product Type | Yield Range |
|---|---|---|---|---|---|
| fac-Ir(ppy)₃ | Bromodifluoroacetate ester | NaHCO₃ | Blue LED | Fused Chromone Analogs | Moderate to Good |
| 4CzIPN | 2-bromo-2,2-difluoro-N-phenylacetamide | K₃PO₄·3H₂O | Blue LED | Fused Chromone Analogs | 42-85% |
Furthermore, catalyst- and additive-free visible-light-induced reactions have been developed for synthesizing 3-alkyl chromones from o-hydroxyaryl enaminones, demonstrating the potential of light as a "green" reagent to drive these transformations without the need for photocatalysts. nih.govorganic-chemistry.org
Electrochemical Fluorination Techniques for Chromone Scaffolds
Electrosynthesis offers a sustainable alternative to traditional chemical redox reactions by using electricity to drive chemical transformations. Electrochemical methods have been developed for the generation of fluoroalkyl radicals for subsequent functionalization of organic molecules. While direct electrochemical synthesis of 3-(difluoroacetyl)chromone is not extensively documented, related electrochemical fluoroalkylation reactions showcase the potential of this technique.
For instance, fluoroalkyl radicals can be generated electrochemically from readily available precursors like fluoroalkyl sulfones or sodium difluoromethanesulfinate (CF₂HSO₂Na). rsc.orgrsc.org These electrogenerated radicals can then react with alkenes to form new C-C bonds. rsc.org Another study reports the electrochemical synthesis of a wide array of gem-difluoroallyl boronates and silanes from α-trifluoromethyl or α-difluoromethylstyrenes. nih.gov These methods operate under mild conditions and can be scaled up using continuous flow reactors. nih.gov The principles demonstrated in these electrochemical systems could potentially be adapted for the direct C-H difluoroacetylation of chromone scaffolds, representing a promising avenue for future research in sustainable synthesis.
Transition Metal-Free Synthetic Pathways
To circumvent the cost and toxicity associated with transition metals, significant effort has been directed toward developing metal-free synthetic routes. Several such strategies have been successfully applied to the synthesis of fluorinated chromone derivatives.
One effective approach involves the tandem C–H bond trifluoromethylation and chromone annulation of o-hydroxyphenyl enaminones. rsc.org This reaction is efficiently promoted by potassium persulfate (K₂S₂O₈) and proceeds without any metal catalyst or additive to produce 3-trifluoromethyl chromones. rsc.org Similarly, a metal-free tandem cyclization of o-hydroxyaryl enaminones has been reported for the synthesis of difluoro/trifluoromethyl carbinol-containing chromones, promoted by 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) at room temperature. rsc.org These methods demonstrate the ability to construct the chromone ring while simultaneously introducing a fluorinated group at the C3 position.
Another relevant transition-metal-free strategy is the oxidative decarboxylative reaction of aryldifluoroacetic acids with the chromone core. researchgate.net This free-radical protocol, using an oxidant like ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), provides access to C2-difluoroalkylated chromones with excellent regioselectivity. researchgate.net While this particular reaction functionalizes the C2 position, it establishes a valuable metal-free method for using difluoroacetic acid derivatives as difluoroalkylating agents for the chromone scaffold.
| Starting Material | Fluorinating Agent/Promoter | Product | Key Features |
|---|---|---|---|
| o-hydroxyphenyl enaminone | CF₃SO₂Na / K₂S₂O₈ | 3-Trifluoromethyl chromone rsc.org | Tandem C-H functionalization and annulation |
| o-hydroxyphenyl enaminone | HFIP (promoter) | Difluoro/trifluoromethyl carbinol-containing chromone rsc.org | Tandem cyclization at room temperature |
| Chromone | Aryldifluoroacetic acid / (NH₄)₂S₂O₈ | C2-Difluoroalkylated chromone researchgate.net | Oxidative decarboxylative C-H functionalization |
Control of Selectivity in this compound Synthesis
Chemo- and Regioselective Synthesis
The chemo- and regioselective construction of the this compound framework hinges on the strategic introduction of the difluoroacetyl group at the C3 position of the chromone ring. A primary and highly regioselective method involves a Claisen-type condensation reaction. wikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.orglibretexts.org This approach typically starts with an o-hydroxyacetophenone, which is reacted with an ethyl difluoroacetate in the presence of a strong base like sodium hydride. The reaction proceeds through the formation of a 1-(2-hydroxyphenyl)-4,4-difluorobutane-1,3-dione intermediate. This intermediate then undergoes acid-catalyzed intramolecular cyclization and dehydration to yield the desired this compound with high regioselectivity. The choice of starting materials inherently directs the acylation to the desired position, preventing the formation of other isomers.
Another established method for regioselective C3-functionalization is the Vilsmeier-Haack reaction. researchgate.netscite.aisciforum.netchemistrysteps.comwikipedia.org While this reaction directly produces 3-formylchromones from o-hydroxyacetophenones using a Vilsmeier reagent (typically POCl₃/DMF), it serves as a reliable route to a precursor. researchgate.netsciforum.net The resulting 3-formylchromone can then be further elaborated to the difluoroacetyl group through subsequent synthetic steps, thereby ensuring the regiochemical outcome.
The introduction of a potent electron-withdrawing group, such as a difluoroacetyl moiety, at the C3 position significantly influences the chemical reactivity of the chromone ring system. researchgate.net This modification renders the C2 position highly electrophilic and susceptible to nucleophilic attack. This inherent chemoselectivity is exploited in subsequent reactions. For instance, the reaction of 3-(polyfluoroacyl)chromones with nucleophiles like hydroxylamine (B1172632) proceeds via a 1,4-addition at the C2-C3 double bond, leading to the opening of the pyrone ring. researchgate.net This selective reactivity allows for the synthesis of a variety of heterocyclic derivatives, underscoring the importance of the 3-acyl group in directing the chemical behavior of the entire scaffold. researchgate.netresearchgate.net
Table 1: Comparison of Regioselective Synthetic Routes to C3-Functionalized Chromones
| Method | Starting Materials | Key Intermediate | Regioselectivity | Primary Product |
|---|---|---|---|---|
| Claisen Condensation | o-Hydroxyacetophenone, Ethyl difluoroacetate | 1-(2-hydroxyphenyl)-4,4-difluorobutane-1,3-dione | High | This compound |
| Vilsmeier-Haack Reaction | o-Hydroxyacetophenone, Vilsmeier reagent (POCl₃/DMF) | Not isolated | High | 3-Formylchromone |
| Baker-Venkataraman Rearrangement | o-Hydroxyacetophenone derivative, Acyl chloride | 1,3-Diketone | High | 3-Acylchromone |
Stereochemical Considerations in Synthesis
While this compound itself is an achiral molecule, stereochemical principles become paramount when it is used as a substrate in reactions that generate new stereocenters or in the synthesis of its chiral derivatives. masterorganicchemistry.comwikipedia.org The powerful electron-withdrawing nature of the difluoroacetyl group activates the C2-C3 alkene bond, making the molecule a competent dienophile or heterodiene in cycloaddition reactions.
Significant insights into the stereochemical outcomes can be drawn from studies on the closely related 3-(trifluoroacetyl)chromone. researchgate.net This compound has been shown to participate in highly stereoselective hetero-Diels-Alder reactions with cyclic enol ethers. researchgate.net In these [4+2] cycloadditions, the 3-(trifluoroacetyl)chromone acts as a heterodiene. The reaction's stereoselectivity, leading to the preferential formation of one diastereomer over another, is governed by the electronic and steric interactions in the transition state. wikipedia.org
The facial selectivity of the dienophile's approach to the chromone diene system dictates the stereochemistry of the newly formed chiral centers in the cycloadduct. Factors such as the solvent, temperature, and the specific structure of the reacting partners can influence the endo/exo selectivity of the cycloaddition, leading to different diastereomeric products. Although specific data for this compound is not extensively reported, the principles established for its trifluoro-analogue are directly applicable.
Table 2: Hypothetical Stereochemical Outcome in a Diels-Alder Reaction Illustrative data based on analogous reactions of 3-acylchromones.
| Dienophile | Reaction Conditions | Major Product | Diastereomeric Excess (d.e.) |
|---|---|---|---|
| 2,3-Dihydrofuran | Toluene, 110°C, 24h | cis-fused cycloadduct | >95% |
| Ethyl vinyl ether | CH₂Cl₂, 0°C, 12h | exo-cycloadduct | 85% |
| Cyclopentadiene | Neat, 25°C, 48h | endo-cycloadduct | 90% |
Chemical Reactivity and Transformation Pathways of 3 Difluoroacetyl Chromone
Reactivity of the Chromone (B188151) Ring System
The chromone ring system in 3-(Difluoroacetyl)chromone is characterized by a γ-pyrone ring fused to a benzene (B151609) ring. The presence of the electron-withdrawing difluoroacetyl group at the C-3 position significantly influences the electrophilicity of the pyrone ring, making it susceptible to a variety of chemical transformations.
Nucleophilic Reactions with the Chromone Moiety
The C-2 position of the chromone ring is highly electrophilic, a characteristic that is further enhanced by the attached difluoroacetyl group. This makes it a prime target for nucleophilic attack. Such reactions often initiate a cascade of events, leading to ring opening and subsequent transformations. From a synthetic standpoint, 3-acylchromones are valuable precursors that act as electrophiles in 1,3-nucleophilic additions, which are typically followed by the opening of the pyrone ring and subsequent cyclization reactions to yield various heterocyclic structures. researchgate.net
The course of these reactions is highly dependent on the nature of the nucleophile, the substituents on the chromone ring, and the reaction conditions. Common nucleophiles that react with 3-substituted chromones include amines, hydrazines, and active methylene compounds.
Table 1: Examples of Nucleophilic Reactions on 3-Acylchromones
| Nucleophile | Reaction Conditions | Product Type |
| Diamines (e.g., ethylenediamine) | Methanol, -10 °C | Mono- or bis-adducts at the C-2 position, leading to chroman-4-one derivatives researchgate.net |
| Dimethyl 1,3-acetonedicarboxylate | DBU (1,8-Diazabicycloundec-7-ene) | Functionalized 2-hydroxybenzophenones or 6H-benzo[c]chromenes via ring-opening and [3+3] cyclocondensation researchgate.net |
Electrophilic Aromatic Substitution on the Benzenoid Ring
While the pyrone ring is generally deactivated towards electrophilic attack due to the carbonyl group, the fused benzenoid ring can undergo electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the pyrone ring and any existing substituents on the benzene ring. Generally, the chromone system's pyran-4-one ring is likely to be protonated by the strong acids often used as electrophilic reagents, which would inhibit further electrophilic attack. core.ac.uk
Typical electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comwikipedia.orgbyjus.com For instance, the nitration of aromatic compounds is a fundamental process for preparing aromatic nitro compounds. rushim.ru Halogenation, another key electrophilic aromatic substitution, is a useful method for adding substituents to an aromatic system. wikipedia.orglibretexts.org Friedel-Crafts reactions, encompassing both alkylation and acylation, are pivotal for attaching substituents to an aromatic ring. wikipedia.orgmt.comlibretexts.orglibretexts.org
The directing influence of the chromone nucleus and the difluoroacetyl group will determine the position of substitution (ortho, meta, or para) on the benzenoid ring. Electron-donating groups on the benzenoid ring would activate it towards substitution, while electron-withdrawing groups would deactivate it.
Ring-Opening and Rearrangement Reactions
A hallmark of the reactivity of 3-substituted chromones is their propensity to undergo ring-opening and rearrangement reactions, particularly when treated with nucleophiles. The initial nucleophilic attack at the C-2 position leads to the cleavage of the pyrone ring. The resulting intermediate can then undergo various cyclizations and rearrangements to form a diverse array of heterocyclic compounds.
These transformations are synthetically valuable for accessing complex molecular architectures that would be difficult to prepare by other means. The specific products formed are dictated by the structure of the starting chromone, the nucleophile employed, and the reaction conditions.
Reactions Involving the Difluoroacetyl Moiety
The difluoroacetyl group at the C-3 position of the chromone ring possesses its own distinct reactivity, primarily centered around the electrophilic carbonyl carbon and the carbon-fluorine bonds.
Nucleophilic Additions to the Carbonyl Group (e.g., Oxime formation with Hydroxylamine)
The carbonyl group of the difluoroacetyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the two adjacent fluorine atoms. nih.gov This makes it highly susceptible to nucleophilic attack.
A classic example of this reactivity is the reaction with hydroxylamine (B1172632) to form an oxime. nih.gov This condensation reaction is a standard method for the derivatization of aldehydes and ketones. libretexts.org The reaction of 3-(trifluoroacetyl)chromones with diamines has been shown to result in the formation of stable hemiaminals, indicating the high reactivity of the fluorinated carbonyl group. researchgate.net
Table 2: Nucleophilic Addition to Fluorinated Ketones
| Nucleophile | Substrate | Product |
| Hydroxylamine | Aldehydes/Ketones | Oximes nih.gov |
| Diamines | 3-(Trifluoroacetyl)chromones | Hemiaminal adducts researchgate.net |
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime.
Transformations and Derivatizations of the C-F Bonds
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and transformation a significant challenge. nih.govthe-innovation.org However, under certain conditions, the C-F bonds in α,α-difluoromethyl ketones can be induced to react. The functionalization of the C-F bond in trifluoromethylketones has been achieved to synthesize difluoromethylene compounds. researchgate.net
Potential transformations include nucleophilic substitution of a fluorine atom, although this is generally difficult, and reductive defluorination. The presence of the adjacent carbonyl group can influence the reactivity of the C-F bonds. Research in the area of C-F bond activation is ongoing, with various methods being developed, including those mediated by transition metals or employing strong nucleophiles under specific conditions. mdpi.com For instance, enzymatic systems have been shown to cleave the C-F bond under physiological conditions through nucleophilic attack. nih.gov The development of methods for the controlled transformation of C-F bonds in compounds like this compound could open up new avenues for the synthesis of novel fluorinated molecules.
Cascade and Multi-Component Reactions Featuring this compound as a Key Intermediate
While direct examples of this compound participating as a key intermediate in cascade and multi-component reactions are not extensively documented in the reviewed literature, the reactivity of analogous 3-acylchromones, particularly 3-formylchromones, provides significant insight into its potential transformation pathways. The electron-withdrawing nature of the difluoroacetyl group is expected to enhance the electrophilic character of the C2-C3 double bond of the chromone ring, making it a prime candidate for nucleophilic attack, a common initiating step in many cascade sequences.
Multi-component reactions (MCRs) involving 3-formylchromones have been shown to be a powerful tool for the synthesis of complex heterocyclic systems. For instance, a novel protocol for constructing highly functionalized bipyrimidine derivatives has been developed through a multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides rsc.org. This reaction proceeds via a complex cascade, leading to the regioselective formation of 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-ones in good to excellent yields rsc.org. It is plausible that this compound could undergo similar transformations, with the difluoroacetyl group potentially influencing the reaction's regioselectivity and the stability of the resulting products.
The general reaction scheme for such transformations often involves an initial Michael addition of a nucleophile to the C2 position of the chromone, followed by a series of intramolecular cyclizations and condensations. The specific outcome of the reaction is highly dependent on the nature of the participating nucleophiles and electrophiles. Research on 3-acylchromones has demonstrated their utility in one-pot syntheses of various fused pyridine derivatives eurjchem.com.
The table below summarizes representative examples of cascade and multi-component reactions involving 3-formylchromones, illustrating the potential for this compound to act as a precursor to diverse heterocyclic scaffolds.
| Reactants | Catalyst/Reagent | Product Type | Reference |
| 3-Formylchromones, Ethyl 2-(pyridine-2-yl)acetate derivatives, Amidine hydrochlorides | Cs2CO3 | 4,5-Dihydro-[4,5′-bipyrimidin]-6(1H)-ones | rsc.org |
| 3-Acylchromones, Heterocyclic Ketene Aminals | - | Fused Pyridine Derivatives | eurjchem.com |
It is important to note that the increased steric bulk and electronic effects of the difluoroacetyl group compared to a formyl group might necessitate modified reaction conditions to achieve similar transformations. Further research is required to fully explore the utility of this compound in this promising area of synthetic chemistry.
Radical-Mediated Transformations
The field of radical chemistry has provided novel avenues for the functionalization of heterocyclic compounds. In the context of chromone chemistry, radical-mediated transformations offer a powerful strategy for the introduction of fluorinated moieties and the construction of complex molecular architectures.
A significant advancement in this area is the visible-light-triggered difluoroacetylation and cyclization of chromone-tethered alkenes nih.govacs.org. This photoredox-catalyzed reaction utilizes bromodifluoroacetamides or bromodifluoroacetates as radical precursors to generate difluoroacetate (B1230586) radicals nih.govacs.org. These radicals then engage in a cascade reaction with chromone derivatives bearing an alkene tether, leading to the formation of functionalized tetrahydroxanthone products in yields of up to 85% nih.govacs.org.
The reaction is initiated by the generation of a difluoroacetate radical or an alkene radical cation, facilitated by a photocatalyst such as fac-Ir(ppy)3 or 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene nih.govacs.org. This radical species then adds to the tethered alkene, triggering an intramolecular cyclization onto the chromone core. This methodology provides a valuable route to complex, fused heterocyclic systems from readily available starting materials nih.govacs.org.
The table below outlines the key components and outcomes of this radical-mediated transformation.
| Chromone Substrate | Radical Precursor | Photocatalyst | Product Type | Yield (%) | Reference |
| Chromone-tethered alkenes | Bromodifluoroacetamides | fac-Ir(ppy)3 | Functionalized tetrahydroxanthones | up to 85% | nih.govacs.org |
| Chromone-tethered alkenes | Bromodifluoroacetates | 2,3,5,6-tetrakis(carbazol-9-yl)-1,4-dicyanobenzene | Functionalized tetrahydroxanthones | up to 85% | nih.govacs.org |
This visible-light-induced approach highlights the potential of radical-mediated pathways to access novel difluoroacetylated chromone derivatives and related fused systems under mild reaction conditions. The versatility of radical reactions suggests that this compound itself could be a substrate or a product in various radical-mediated transformations, opening up new possibilities for the synthesis of fluorinated organic molecules.
Applications of 3 Difluoroacetyl Chromone in Advanced Organic Synthesis
3-(Difluoroacetyl)chromone as a Versatile Building Block for Complex Heterocyclic Structures
This compound serves as an exceptionally versatile synthon for the creation of a wide array of complex heterocyclic structures. The core of its reactivity lies in the 1,3-dicarbonyl-like system, which has two primary electrophilic centers: the C2 carbon of the pyrone ring and the carbonyl carbon of the difluoroacetyl group. This arrangement allows for facile reactions with various binucleophiles, leading to the formation of new, often fused, heterocyclic rings through cyclocondensation reactions.
The reaction typically proceeds via an initial nucleophilic attack at the C2 position, leading to the opening of the pyrone ring. This is followed by an intramolecular condensation onto the difluoroacetyl group, resulting in a new heterocyclic system attached to the 2-hydroxyphenyl moiety. This strategy has been successfully employed to synthesize a variety of five- and six-membered heterocycles.
For instance, the reaction with hydroxylamine (B1172632) leads to the formation of isoxazole (B147169) derivatives. The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine free base proceeds through a 1,4-addition mechanism, followed by ring opening and subsequent cyclization to yield 4H-chromeno[3,4-d]isoxazol-4-ols. researchgate.net Similarly, reactions with hydrazines are a well-established route to pyrazoles, and reactions with amidines can produce pyrimidine scaffolds. nih.gov These reactions underscore the compound's utility in generating molecular diversity from a single, readily accessible starting material.
Role in the Synthesis of Fluorinated Organic Molecules and Libraries
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. researchgate.netmdpi.comnih.gov this compound is an excellent building block for this purpose, as it introduces a difluoromethyl group (-CHF2), a common moiety in many pharmaceuticals.
Its utility extends to the construction of fluorinated molecular libraries, which are collections of structurally related compounds used in high-throughput screening for drug discovery. nih.gov The versatile reactivity of this compound with a wide range of nucleophiles allows for the rapid, parallel synthesis of numerous distinct fluorinated heterocyclic compounds. By systematically reacting the chromone (B188151) precursor with a diverse set of binucleophiles (e.g., substituted hydrazines, amidines), a large library of fluorinated pyrazoles, pyrimidines, and other scaffolds can be generated. This combinatorial approach is highly efficient for exploring chemical space and identifying novel bioactive fluorinated molecules. nih.gov The difluoromethyl group not only imparts favorable pharmacokinetic properties but also serves as a sensitive probe in ¹⁹F NMR spectroscopy, a powerful tool for screening fragment-based libraries. nih.gov
Precursor for the Construction of Structurally Diverse Bioactive Scaffolds (Focus on synthetic methodology)
The chromone ring itself is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. scielo.brnih.gov By using this compound as a starting material, chemists can leverage its inherent biological relevance and expand upon it by constructing novel, structurally diverse bioactive scaffolds.
The synthetic methodologies primarily involve cyclocondensation reactions that transform the chromone core into more complex heterocyclic systems. A key methodological aspect is the reaction of 3-(polyfluoroacyl)chromones with binucleophiles, which can be directed to achieve specific outcomes based on reaction conditions.
Synthesis of Chromeno-annulated Isoxazoles: The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine free base in methanol provides a direct route to 4-(polyfluoroalkyl)-4H-chromeno[3,4-d]isoxazol-4-ols in good yields. Subsequent treatment of these annulated products with trifluoroacetic acid can induce a ring-opening of the isoxazole, yielding 3-cyano-2-(polyfluoroalkyl)chromones. These nitriles are themselves valuable intermediates that can be hydrolyzed to amides or reacted with other nucleophiles like acetamidine to form pyrimidin-5-ones. researchgate.net
Synthesis of Diamine Adducts: The reaction of 3-(trifluoroacetyl)chromones with diamines such as ethylenediamine and o-phenylenediamine has been studied. Depending on the reaction conditions and the substituents on the chromone ring, the reaction can be controlled to produce either mono-adducts or bis-adducts, where one or two chromone units are linked by the diamine. researchgate.net These reactions typically proceed under mild conditions and result in the formation of complex structures incorporating the trifluoromethyl and hydroxyl groups within a chroman-4-one framework. researchgate.net
These synthetic strategies demonstrate how this compound acts as a versatile precursor, enabling the construction of a variety of scaffolds with significant potential for biological applications.
Computational and Theoretical Investigations of 3 Difluoroacetyl Chromone
Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO Analysis)
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the electronic behavior of molecules. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.netmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests high chemical reactivity, low kinetic stability, and high polarizability, indicating that the molecule is soft. mdpi.comnih.govnih.gov Conversely, a large energy gap implies high stability and lower reactivity. mdpi.com
For chromone (B188151) derivatives, Density Functional Theory (DFT) calculations are commonly employed to determine these electronic properties. nih.govd-nb.info In the case of 3-(Difluoroacetyl)chromone, the electron-withdrawing nature of the difluoroacetyl group at the 3-position is expected to significantly influence the electronic distribution across the chromone scaffold. This substitution would likely lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors provide a quantitative basis for comparing the reactivity of different chromone derivatives. ijcce.ac.ir
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. mdpi.com |
| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates high reactivity. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. researchgate.net |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Describes the escaping tendency of electrons from an equilibrium system. mdpi.com |
| Electrophilicity Index (ω) | μ²/2η | Measures the propensity of a species to accept electrons. researchgate.netnih.gov |
This table is generated based on established formulas in computational chemistry and is for illustrative purposes. researchgate.netmdpi.com
The analysis of these parameters for this compound would reveal its kinetic stability and predict its behavior in various chemical environments. nih.gov
Quantum Chemical Calculations of Reaction Mechanisms and Transition States
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. The introduction of an electron-withdrawing group, such as a difluoroacetyl group, at the C-3 position of the chromone ring dramatically alters its reactivity towards nucleophiles. researchgate.net This makes the pyrone ring susceptible to nucleophilic attack, often leading to ring-opening reactions. researchgate.net
For 3-(polyfluoroacyl)chromones, studies have shown that reactions with nucleophiles like hydroxylamine (B1172632) proceed via a 1,4-addition (Michael addition) to the α,β-unsaturated ketone system. researchgate.net This is typically followed by the opening of the pyrone ring and subsequent cyclization to form new heterocyclic systems. researchgate.net
Computational modeling of the reaction of this compound with a nucleophile would involve:
Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.
Locating Stationary Points: Identifying energy minima corresponding to reactants, intermediates, and products, as well as saddle points corresponding to transition states.
Frequency Calculations: Confirming the nature of the stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and calculating thermodynamic properties.
Such calculations would provide precise information about the activation energies for different potential pathways, allowing researchers to predict the most likely reaction mechanism. For instance, these methods could determine whether a nucleophile adds preferentially to the C-2 position or the carbonyl carbon of the difluoroacetyl group and could map the subsequent ring-opening and recyclization steps.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and chemical reactivity of a molecule are deeply connected to its three-dimensional structure and flexibility. Conformational analysis of this compound focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. The most significant conformational freedom in this molecule lies in the rotation about the C3-C(O) bond, which determines the orientation of the difluoroacetyl group relative to the chromone plane.
Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule over time. nih.gov By simulating the motion of the atoms in a defined environment (e.g., in a solvent like water to mimic physiological conditions), MD can reveal the preferred conformations, the energy barriers between them, and their relative populations. mdpi.comunito.it This is particularly important for understanding how the molecule might adapt its shape to fit into the binding pocket of a biological target. unito.it
Key aspects to investigate via conformational analysis and MD simulations include:
Dihedral Angle Preferences: Analyzing the torsional angles around key rotatable bonds to identify low-energy conformers.
Solvent Effects: Assessing how the conformational preferences change between nonpolar (mimicking a lipid membrane) and polar (mimicking an aqueous environment) solvents. unito.it
Intramolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that stabilize certain conformations.
Table 2: Key Dihedral Angles for Conformational Study of this compound
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | O1-C2-C3-C11 | Orientation of the acetyl group relative to the pyrone ring. |
| τ2 | C2-C3-C11-O12 | Planarity of the C2-C3-C=O system. |
This table is for illustrative purposes, with atom numbering based on a standard representation of the chromone scaffold.
Understanding the dynamic behavior and conformational preferences of this compound is crucial for interpreting its structure-activity relationships. nih.gov
Structure-Activity Relationship (SAR) Elucidation through Molecular Docking and QSAR Studies
Understanding how the chemical structure of a molecule relates to its biological activity is the primary goal of Structure-Activity Relationship (SAR) studies. For this compound, computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable. nih.govnih.gov
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. scispace.com For this compound, docking studies would involve placing the molecule into the active site of a known or hypothesized biological target. The results can predict the binding affinity and identify key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex. scispace.com This information is critical for explaining the molecule's mechanism of action and for designing more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) analysis aims to build a mathematical model that correlates the chemical structures of a series of compounds with their biological activities. mdpi.com In a 3D-QSAR study, for example, a set of similar chromone derivatives with known activities would be computationally aligned. nih.gov Then, steric and electrostatic fields around the molecules are calculated and used as descriptors to build a regression model. nih.gov
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Describes the electronic aspects of the molecule. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describes the size and shape of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Describes the molecule's affinity for nonpolar environments. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Numerical representation of molecular branching and structure. |
This table lists general classes of descriptors used in QSAR studies. mdpi.com
The resulting QSAR model can be used to predict the activity of new, unsynthesized chromone derivatives, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com
Natural Bond Orbital (NBO) Analysis and Charge Transfer Studies
Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. mdpi.com
For this compound, NBO analysis would be particularly useful for understanding the electronic consequences of the difluoroacetyl substituent. The analysis calculates the second-order perturbation energy, E(2), which measures the stabilization energy resulting from a donor-acceptor interaction. researchgate.net A higher E(2) value indicates a stronger interaction and more significant charge transfer.
Key interactions that could be investigated in this compound include:
Delocalization of lone pair electrons from the pyrone ring oxygen (O1) into adjacent antibonding orbitals (e.g., π* C2-C3).
Hyperconjugative interactions involving the C-F and C-H bonds of the difluoroacetyl group.
Charge transfer from the chromone ring to the electron-withdrawing difluoroacetyl group.
Table 4: Hypothetical Donor-Acceptor Interactions in this compound from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O1) | π* (C2-C3) | High | π-electron delocalization within the pyrone ring. |
| LP (O5) | π* (C4-C4a) | Moderate | Resonance interaction of the carbonyl group with the benzene (B151609) ring. |
| π (C5-C6) | π* (C7-C8) | Moderate | π-conjugation within the benzene ring. |
This table presents hypothetical interactions and stabilization energies (E(2)) to illustrate the type of data obtained from an NBO analysis. LP denotes a lone pair. researchgate.netmdpi.com
Mechanistic and Target Oriented Biological Research on 3 Difluoroacetyl Chromone and Its Analogs
Exploration of Enzyme Inhibition Profiles and Mechanisms
The chromone (B188151) scaffold is a well-established pharmacophore known for its interaction with a variety of enzymes. Modifications at the 3-position of the chromone ring, where the difluoroacetyl group is located, are crucial in determining the potency and selectivity of these interactions.
Sirtuin 2 (SIRT2): Sirtuins, a class of NAD+-dependent deacetylases, are significant targets in drug discovery, particularly for neurodegenerative diseases and cancer. mdpi.com Chromone and chroman-4-one derivatives have been identified as novel and selective inhibitors of SIRT2. mdpi.com These compounds have shown inhibitory concentrations in the low micromolar range. mdpi.com The inhibition of SIRT2 by these derivatives can lead to the hyperacetylation of substrates like α-tubulin, which in turn inhibits tumor growth and may offer neuroprotective effects. mdpi.comnih.gov While specific data on 3-(Difluoroacetyl)chromone is not available, chromone-based SIRT2 inhibitors have demonstrated antiproliferative effects in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung carcinoma), with their efficacy correlating to their SIRT2 inhibition potency. nih.gov
Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. mdpi.comnih.gov Chromone derivatives have been extensively studied as MAO-B inhibitors. nih.gov Specifically, chromone-3-carboxamides have demonstrated high selectivity for human MAO-B, with some analogs displaying IC50 values in the nanomolar range. mdpi.com The substitution pattern on the chromone ring, particularly at position 3, is known to significantly enhance MAO-B inhibitory activity. nih.gov For instance, a series of 3-styrylchromone derivatives were evaluated for MAO-A and MAO-B inhibition, with most compounds showing selective inhibition of MAO-B. semanticscholar.org Compound 19 , which features a methoxy group on the chromone ring and a chlorine atom on the phenyl ring, was a potent MAO-B inhibitor with an IC50 value of 2.2 nM. semanticscholar.org These inhibitors are often reversible and exhibit a mixed-type or competitive mode of action. semanticscholar.orgnih.gov
α-Glucosidase: α-Glucosidase inhibitors are used in the management of type 2 diabetes as they can delay carbohydrate digestion. nih.govnih.gov Chromone derivatives isolated from natural sources, such as the marine fungus Penicillium thomii, have shown significant α-glucosidase inhibitory activity, in some cases more potent than the standard drug acarbose. nih.govresearchgate.net A study on 3-formyl chromone derivatives also suggested their potential as α-glucosidase inhibitors. mdpi.com The inhibitory mechanism for related compounds has been described as noncompetitive-uncompetitive. nih.gov
Lipoxygenase (LOX): Lipoxygenases are enzymes involved in the inflammatory cascade through the metabolism of arachidonic acid. nih.gov Their inhibition is a target for anti-inflammatory therapies. nih.govnih.gov While specific studies on this compound are lacking, various plant extracts containing chromone-like structures have demonstrated anti-lipoxygenase activity. nih.govnih.gov
Topoisomerase: Topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. tulane.edu Chromone derivatives have been investigated as inhibitors of both topoisomerase I and topoisomerase II. upenn.edunih.gov For example, certain 2,3-disubstituted chromone derivatives have been synthesized and shown to inhibit topoisomerase I, with the most potent compound exhibiting an IC50 value of 1.46 µM. upenn.edu Additionally, 3-formylchromone derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. nih.gov
Main Protease of Coronaviruses (Mpro or 3CLpro): The main protease of coronaviruses, such as SARS-CoV-2, is a critical enzyme for viral replication, making it a prime target for antiviral drug development. researchgate.netnih.govnih.gov In silico studies have suggested that chromone derivatives have the potential to inhibit the main protease of SARS-CoV-2, indicating that the chromone scaffold could serve as a basis for developing new antiviral agents. mdpi.com
| Enzyme Target | Reported Activity of Chromone Analogs | Example Analog | Potency (IC50) | Mechanism of Action |
|---|---|---|---|---|
| SIRT2 | Inhibition of deacetylase activity, antiproliferative effects. mdpi.comnih.gov | 6,8-dibromo-2-pentylchroman-4-one | 1.5 µM mdpi.com | Selective inhibition over SIRT1 and SIRT3. mdpi.com |
| MAO-B | Selective and potent inhibition. mdpi.comsemanticscholar.org | (E)-3-(4-chlorostyryl)-6-methoxy-4H-chromen-4-one (Compound 19) | 2.2 nM semanticscholar.org | Reversible and mixed-type inhibition. semanticscholar.org |
| α-Glucosidase | Significant inhibitory effects. nih.govresearchgate.net | Penithochromone C | 268 µM nih.govresearchgate.net | Noncompetitive-uncompetitive inhibition. nih.gov |
| Topoisomerase I | Inhibitory activity. upenn.edu | Chromone 11b | 1.46 µM upenn.edu | Inhibition of enzyme-mediated DNA relaxation. upenn.edu |
| Topoisomerase IIα | Potent inhibitory activity. nih.gov | 3-formylchromone derivatives | Not specified | Non-intercalative inhibition. nih.gov |
| Coronavirus Main Protease | Potential inhibition (in silico). mdpi.com | 3-formyl chromone derivatives | -8.5 kcal mol-1 (Binding Energy) | Binding to the active site. mdpi.com |
Analysis of Receptor Binding Studies and Affinities
The interaction of chromone derivatives with various receptors contributes to their pharmacological profile.
Sigma Receptors: Sigma receptors, particularly the sigma-1 and sigma-2 subtypes, are highly expressed in neuronal tissues and are targets for treating neurodegenerative and neurodevelopmental disorders. nih.gov While direct binding studies of this compound to sigma receptors have not been reported, the development of ligands for these receptors is an active area of research. nih.gov
Benzodiazepine Receptors: Benzodiazepine receptors are allosteric modulatory sites on GABAA receptors and are the targets for anxiolytic drugs like diazepam. researchgate.net The binding affinity of compounds to these receptors is highly dependent on the GABAA receptor subunit composition. There is currently no available data on the binding affinity of this compound for benzodiazepine receptors.
Elucidation of Cellular Pathway Modulation and Signaling Research
Flavonoids and related compounds, including chromones, are known to modulate various cellular signaling pathways, which underlies their diverse biological effects. These compounds can influence key pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways, which are critical for cell survival and proliferation. For example, SIRT2 inhibition by chromone analogs can lead to increased acetylation of α-tubulin, impacting microtubule dynamics and cell cycle regulation. mdpi.com In the context of cancer, some chromone derivatives have been shown to modulate the expression of anti-apoptotic proteins like Bcl-2 and survivin, and pro-apoptotic proteins like Bax, ultimately leading to apoptosis. upenn.edu Metabolic reprogramming is another consequence of pathway modulation, where changes in glycolysis, fatty acid oxidation, and other metabolic pathways can determine cell fate. nih.gov
Investigation of Structure-Activity Relationships (SAR) Pertaining to the Difluoroacetyl Moiety
The structure-activity relationship (SAR) for chromone derivatives is highly dependent on the nature and position of substituents. For MAO-B inhibition, substitutions at the 3-position of the chromone ring have been shown to enhance activity. nih.gov The difluoroacetyl group at this position is of particular interest due to the properties of fluorine.
The incorporation of fluorine into enzyme inhibitors can offer several advantages. researchgate.net The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with the enzyme's active site. The difluoromethyl group, in particular, can act as a bioisostere for other functional groups and can influence the pKa of adjacent functionalities. researchgate.net
In the context of an acetyl group, the presence of two fluorine atoms significantly increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity could facilitate the formation of a stable hemiacetal or hemiketal intermediate with a nucleophilic residue (such as serine or cysteine) in the enzyme's active site, potentially leading to potent, reversible inhibition. In some cases, haloacetyl groups can act as irreversible inhibitors by forming a covalent bond with the enzyme. The difluoroacetyl moiety, therefore, may confer a mechanism of slow-binding or irreversible inhibition, leading to a tight and long-lived enzyme-inhibitor complex. SAR studies on other chromone derivatives have highlighted the importance of specific substitutions for activity; for instance, a methoxy group at the 7-position of the chromone ring and a hydrogen bond donor at the meta position of a 2-phenoxyphenyl ring were found to be crucial for the inhibition of superoxide anion generation in neutrophils. nih.gov
In Vitro Studies for Molecular Target Identification and Validation
In vitro studies using specific cell lines are essential for identifying the molecular targets of a compound and validating its therapeutic potential.
Cytotoxicity against Specific Cell Lines focusing on molecular mechanisms: Chromone derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), prostate (DU-145), lung (A549), and oral squamous cell carcinoma (HSC-2). nih.gov Some 3-styrylchromone derivatives have shown tumor-specific cytotoxicity, being more potent against cancer cells than normal human oral cells. nih.gov The molecular mechanisms underlying this cytotoxicity often involve the induction of apoptosis, as evidenced by mitochondrial vacuolization and changes in the expression of apoptotic regulatory proteins. nih.govupenn.edu For example, one cytotoxic 3-styrylchromone was found to suppress autophagy and induce apoptosis in HSC-2 cells. nih.gov Furthermore, studies on halogenated dihydropyrano[3,2-b]chromene derivatives on the MCF-7 breast cancer cell line have shown that these compounds can induce cell death through apoptosis rather than necrosis. semanticscholar.org A new 2-(2-phenylethyl)chromone isolated from Chinese eaglewood demonstrated cytotoxicity against the human gastric cancer cell line SGC-7901 with an IC50 value of 14.6 µg/mL. nih.gov
| Chromone Analog Type | Cell Line | Cancer Type | Reported IC50/Activity | Observed Molecular Mechanism |
|---|---|---|---|---|
| 3-Styrylchromone (Compound 11) | HSC-2 | Oral Squamous Cell Carcinoma | ~2.0 µM nih.gov | Mitochondrial vacuolization, autophagy suppression, apoptosis induction. nih.gov |
| Chromanone Derivative (B2) | A549 | Lung Carcinoma | Strong cytotoxicity | Induction of apoptosis. |
| Chromone 11c | NCI-H187 | Small Cell Lung Cancer | 36.79 µM upenn.edu | Topoisomerase I inhibition. upenn.edu |
| 2-(2-phenylethyl)chromone derivative | SGC-7901 | Gastric Cancer | 14.6 µg/mL nih.gov | Not specified. nih.gov |
| Halogenated dihydropyrano[3,2-b]chromene | MCF-7 | Breast Cancer | Dose-dependent cytotoxicity semanticscholar.org | Induction of apoptosis. semanticscholar.org |
Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Research
Utilization of NMR Spectroscopy for Reaction Monitoring and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 3-(Difluoroacetyl)chromone. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the well-established values for the chromone (B188151) scaffold and the influence of the difluoroacetyl substituent.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the chromone ring. The proton at position 2 (H-2) is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to the electron-withdrawing effect of the adjacent carbonyl group and the difluoroacetyl moiety. The protons on the benzo-fused ring (H-5, H-6, H-7, and H-8) would present as a complex multiplet pattern between δ 7.0 and 8.0 ppm. The difluoromethyl proton (-CHF₂) would exhibit a characteristic triplet due to coupling with the two fluorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbons of the chromone ring (C-4) and the acetyl group (C=O) are expected to resonate at low field, around δ 170-190 ppm. The carbon of the difluoromethyl group (-CHF₂) would appear as a triplet due to one-bond coupling with the fluorine atoms. The aromatic carbons would generate signals in the δ 110-160 ppm region.
¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. huji.ac.il For this compound, the two fluorine atoms of the difluoroacetyl group are expected to produce a doublet in the ¹⁹F NMR spectrum, arising from coupling with the adjacent proton. The chemical shift would be indicative of the electronic environment of the CF₂ group.
In a synthetic context, NMR spectroscopy is a powerful technique for real-time reaction monitoring. By acquiring spectra at regular intervals, the consumption of starting materials and the formation of this compound and any intermediates or byproducts can be tracked, providing valuable kinetic and mechanistic data. Furthermore, for derivatives of this compound that may contain stereocenters, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by analyzing through-space interactions between protons.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|---|
| ¹H | H-2 | ~8.2 | s | - |
| H-5 | ~7.9 | dd | ~8.0, 1.5 Hz | |
| H-6, H-7, H-8 | 7.2 - 7.8 | m | - | |
| -CHF₂ | ~6.5 | t | ~55 Hz (²JHF) | |
| Predicted values are based on analogous structures and substituent effects. | ||||
| ¹³C | C-2 | ~155 | s | - |
| C-4 | ~175 | s | - | |
| C=O (acetyl) | ~185 | t (³JCF) | ~5 Hz | |
| -CHF₂ | ~110 | t (¹JCF) | ~240 Hz | |
| Aromatic C | 115 - 160 | - | - | |
| Predicted values are based on analogous structures and substituent effects. | ||||
| ¹⁹F | -CF₂ | ~ -125 | d | ~55 Hz (²JFH) |
| Predicted values are based on analogous structures and substituent effects. |
Application of Mass Spectrometry for Reaction Pathway Elucidation and Fragment Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers significant insights into the molecule's structure and can be used to elucidate reaction pathways. For this compound, the fragmentation is expected to be dictated by the chromone core and the difluoroacetyl substituent.
Common fragmentation pathways for chromones include a retro-Diels-Alder (RDA) reaction of the pyrone ring, leading to the loss of acetylene (C₂H₂). Another characteristic fragmentation is the loss of a carbon monoxide (CO) molecule from the carbonyl group at position 4.
The difluoroacetyl group introduces additional fragmentation channels. Alpha-cleavage on either side of the acetyl carbonyl group is a likely process. youtube.com This could result in the loss of a difluoromethyl radical (•CHF₂) or the formation of a difluoroacetyl cation ([CHF₂CO]⁺).
By analyzing the fragments of intermediates and byproducts in a reaction mixture, mass spectrometry can help to piece together the reaction mechanism. For instance, the detection of species corresponding to the addition of the difluoroacetyl unit to a precursor would support a proposed reaction step.
| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 225.0303 | 197.0354 | CO | Loss of carbon monoxide from the pyrone ring |
| 173.0354 | CHF₂• | Alpha-cleavage with loss of difluoromethyl radical | |
| 145.0448 | CHF₂CO• | Alpha-cleavage with loss of difluoroacetyl radical | |
| 121.0284 | C₇H₄O₂ (from RDA) | Retro-Diels-Alder reaction |
X-ray Crystallography for Precise Molecular Structure and Conformational Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govscielo.br Obtaining a single crystal of this compound suitable for X-ray diffraction would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and torsion angles.
While a crystal structure for this compound itself is not publicly available, the structure of a closely related compound, 7-(diethylamino)-3-(trifluoroacetyl)-2H-chromen-2-one, has been reported. researchgate.net Based on this and other chromone derivatives, the chromone ring system of this compound is expected to be essentially planar. The difluoroacetyl group will be attached to the C-3 position, and its conformation relative to the chromone ring will be of particular interest. Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if co-crystallized with a suitable solvent) and π-π stacking of the aromatic rings, would also be revealed.
The primary challenge in X-ray crystallography is often the growth of high-quality single crystals. This can be influenced by factors such as solvent, temperature, and the presence of impurities. The conformational flexibility of the difluoroacetyl group might also present challenges in obtaining a well-ordered crystal structure.
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| Bond Length C=O (pyrone) | ~1.22 Å |
| Bond Length C=O (acetyl) | ~1.21 Å |
| Bond Length C-F | ~1.35 Å |
| Dihedral Angle (Chromone-Acetyl) | Variable, likely near-planar |
Advanced Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis and purification of organic compounds. nih.gov For this compound, reversed-phase HPLC would likely be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or trifluoroacetic acid) to improve peak shape, would be suitable. Detection could be achieved using a UV detector, monitoring at a wavelength where the chromone chromophore absorbs strongly. An optimized HPLC method can be used to determine the purity of a sample by quantifying the area of the main peak relative to any impurity peaks.
Gas Chromatography (GC): Given the likely volatility of this compound, gas chromatography could also be a viable analytical technique, particularly when coupled with a mass spectrometer (GC-MS). A capillary column with a nonpolar or medium-polarity stationary phase would be appropriate. GC can provide high-resolution separation and, when combined with MS, allows for the identification of components in a mixture.
These chromatographic methods are not only crucial for ensuring the purity of the final product but also for monitoring the progress of a reaction by analyzing aliquots of the reaction mixture over time. This allows for the identification of intermediates and byproducts, which is vital for optimizing reaction conditions.
Future Research Directions and Emerging Paradigms for 3 Difluoroacetyl Chromone
Development of Innovative and Eco-Friendly Synthetic Strategies
Traditional synthetic methods for chromone (B188151) derivatives often involve hazardous reagents and generate significant waste, prompting a shift towards more sustainable and environmentally benign processes. nih.gov Future research into the synthesis of 3-(difluoroacetyl)chromone will likely prioritize the adoption of green chemistry principles.
Key areas for development include:
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to traditional heating methods. researchgate.net The application of microwave irradiation, for instance, has been successfully used in the synthesis of various chromene derivatives, often leading to higher yields in shorter reaction times. researchgate.net
Use of Green Solvents: Replacing volatile organic compounds with environmentally friendly solvents like water, ethanol, or ionic liquids is a critical aspect of green synthesis. nih.govresearchgate.net An eco-friendly method for constructing 2,3-disubstituted chromone skeletons has been developed using water as a key component under mild conditions. mdpi.com
Biocatalysis: The use of enzymes, such as lipases, as catalysts offers high selectivity and mild reaction conditions. An efficient synthesis of 3-hydroxy chromones has been demonstrated through an environmentally friendly oxidative cyclization mediated by lipase. researchgate.net
Photoredox Catalysis: Visible-light-mediated approaches represent a sustainable strategy, utilizing light as an abundant and non-toxic energy source to drive chemical transformations for chromene synthesis and functionalization. researchgate.net
| Green Synthetic Strategy | Potential Advantages for this compound Synthesis | Reference |
| Microwave Irradiation | Reduced reaction times, increased yields, lower energy consumption. | researchgate.net |
| Ultrasound Assistance | Enhanced reaction rates, improved product yields. | nih.govresearchgate.net |
| Aqueous Media | Eliminates hazardous organic solvents, simplifies workup. | mdpi.com |
| Biocatalysis (e.g., Lipase) | High selectivity, mild reaction conditions, reusable catalyst. | researchgate.net |
| Visible-Light Photocatalysis | Utilizes a renewable energy source, enables green transformations. | researchgate.net |
Discovery of Novel Reactivity Patterns and Synthetic Transformations
The introduction of a potent electron-withdrawing group at the C-3 position of the chromone scaffold dramatically influences the reactivity of the pyrone ring, making it susceptible to nucleophilic attack. researchgate.net This opens up a wide scope for synthetic exploration beyond that of simpler chromones.
Future investigations should focus on:
Reactions with Binucleophiles: The electrophilic centers at C-2, C-4, and the acetyl carbonyl group make this compound an ideal substrate for reactions with various nucleophiles. Its reaction with hydroxylamine (B1172632) has been shown to produce novel isoxazole (B147169) derivatives through a sequence of nucleophilic addition, ring-opening, and recyclization. researchgate.net Analogous to 3-formylchromone, it can be reacted with a range of binucleophiles to construct diverse five, six, and seven-membered heterocyclic systems. ekb.eg
Cycloaddition Reactions: The polarized C-2=C-3 double bond could potentially participate in cycloaddition reactions, acting as a dienophile. The reactivity of styrylchromones in Diels-Alder reactions serves as a precedent for exploring this type of transformation. researchgate.net
Rearrangement Reactions: Under certain conditions, such as with N-nucleophiles, 3-substituted chromones can undergo an Addition of Nucleophile/Ring Opening/Ring Closure (ANRORC) rearrangement, a pathway that could be exploited for novel transformations. researchgate.net
Rational Design of Derivatives for Enhanced Mechanistic Probing and Biological Target Specificity
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Rational design of this compound derivatives can lead to potent and selective modulators of biological targets.
Strategies for rational design include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the chromone core, such as introducing substituents at the 6-position, can significantly alter biological activity. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) can modulate interactions with biological targets. nih.gov
Molecular Hybridization: Combining the this compound scaffold with other pharmacophores can create hybrid molecules with multi-target activity, a promising strategy for complex diseases like neurodegenerative disorders. nih.gov
Target-Specific Modifications: Based on the binding site of a specific protein, derivatives can be designed to enhance affinity and selectivity. For example, chromone derivatives have been optimized as potent and selective inhibitors of targets such as p38 MAP kinase and Bromodomain-containing Protein 4 (BRD4). researchgate.netresearchgate.net This approach allows for the fine-tuning of inhibitory activity and selectivity profiles. researchgate.net
Integration with High-Throughput Screening and Automated Synthesis Platforms
To efficiently explore the biological potential of this compound, modern drug discovery platforms are essential. Integrating its chemistry with high-throughput screening (HTS) and automated synthesis will accelerate the identification of lead compounds.
Future paradigms in this area involve:
Library Synthesis: Developing robust and automatable synthetic routes, such as one-pot or solid-phase synthesis, is crucial for generating large libraries of this compound analogs for screening. nih.gov
High-Throughput Screening (HTS): Fully automated HTS systems can screen vast numbers of compounds against specific biological targets in a short time. pharmaron.com These platforms can utilize various assay formats (96, 384, or 1536-well plates) and a wide range of readouts, including fluorescence, luminescence, and high-content imaging. pharmaron.comnih.gov A typical HTS campaign can assess up to 150,000 compounds per week. pharmaron.com
Assay Development: The creation of facile and robust assays, such as the fluorescence-based assays used to identify enzyme inhibitors, is a prerequisite for successful HTS campaigns. nih.gov These assays must be optimized for quality control parameters like the Z'-score to ensure data reliability. pharmaron.com
| HTS Platform Component | Role in Screening this compound Libraries | Key Features | Reference |
| Automated Liquid Handling | Dispenses compounds, reagents, and cells into microplates. | Robotic arms, multi-well plate compatibility (96, 384, 1536). | pharmaron.com |
| Compound Libraries | Provides a diverse set of this compound derivatives for testing. | In-house or commercial libraries. | pharmaron.com |
| Detection Systems | Measures assay readouts to determine compound activity. | Fluorescence, luminescence, AlphaLISA, HTRF, high-content imaging. | pharmaron.comnih.gov |
| Data Analysis Software | Processes raw data to identify "hits" and determine potency (e.g., IC50). | Statistical analysis, Z'-score calculation. | pharmaron.comnih.gov |
Computational Design and Prediction of Novel Analogs with Desired Research Properties
In silico methods are indispensable tools for modern chemical research, enabling the prediction of properties and the rational design of new molecules before their synthesis.
Future computational approaches for this compound will include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a biological target. It can be used to screen virtual libraries of this compound analogs and prioritize candidates for synthesis. nih.gov Docking studies on related 3-formyl chromones have been used to predict binding affinities to various protein targets. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, helping to assess the stability of the interaction and understand the binding mechanism. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net The HOMO-LUMO gap can help confirm the bioactive nature of designed derivatives. nih.gov This allows for a deeper understanding of the molecule's reactivity and stability.
By leveraging these computational tools, researchers can design novel analogs of this compound with optimized properties, such as improved binding affinity, better selectivity, or enhanced physicochemical characteristics, thereby accelerating the discovery process. nih.gov
Q & A
Q. How can crystallographic data inform the design of this compound-based inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
